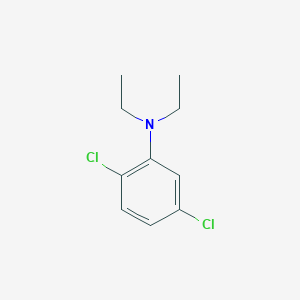
Butan-1-amine;1,3,5-trinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-1-amine;1,3,5-trinitrobenzene is a compound that combines an aliphatic amine (butan-1-amine) with an aromatic nitro compound (1,3,5-trinitrobenzene)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of methylbenzene (toluene) to form trinitrotoluene (TNT), which is then oxidized and decarboxylated to yield 1,3,5-trinitrobenzene . Butan-1-amine can be synthesized through the reduction of butan-1-nitrile or through the amination of butanol.
Industrial Production Methods
Industrial production of 1,3,5-trinitrobenzene typically involves the nitration of benzene or its derivatives using a mixture of nitric acid and sulfuric acid. The process requires careful control of temperature and reaction conditions to ensure the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene can yield 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Substitution: The nitro groups on 1,3,5-trinitrobenzene can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like tin(II) chloride.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
Reduction: 1,3,5-Triaminobenzene
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3,5-Trinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other compounds, including explosives and dyes.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitroaromatic toxicity.
Industry: Utilized in the production of explosives and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1,3,5-trinitrobenzene involves its ability to undergo reduction and form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, leading to a range of biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Trinitrobenzene
- 1,2,4-Trinitrobenzene
- 2-Methyl-1,3,5-trinitrobenzene (TNT)
Uniqueness
1,3,5-Trinitrobenzene is unique due to its symmetrical structure, which influences its reactivity and physical properties. Compared to its isomers, it has distinct melting and boiling points, and its reactivity in chemical reactions can differ significantly .
Propriétés
Numéro CAS |
54635-87-9 |
|---|---|
Formule moléculaire |
C10H14N4O6 |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
butan-1-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.C4H11N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3-4-5/h1-3H;2-5H2,1H3 |
Clé InChI |
OUKXMIFCPUZHGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


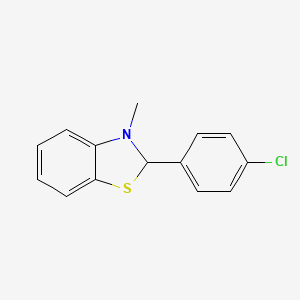

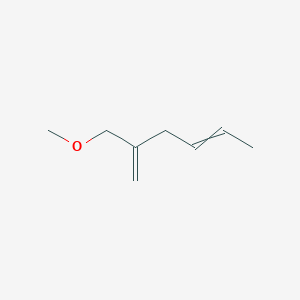
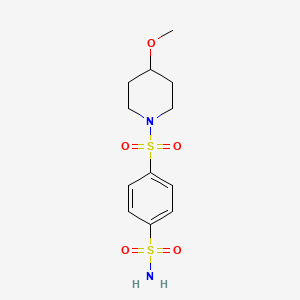

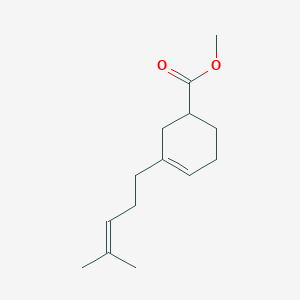
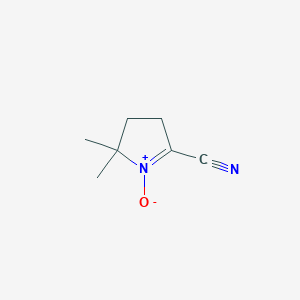
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
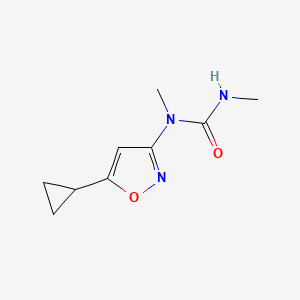

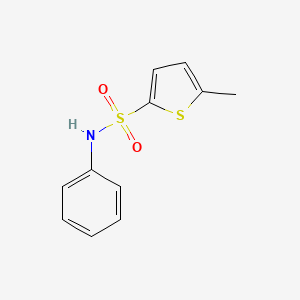

![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)
